molecular formula C17H21N3O2 B2844417 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 941870-36-6

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

货号: B2844417
CAS 编号: 941870-36-6
分子量: 299.374
InChI 键: DAPYYUOYVCTZPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties . This compound is of significant interest in oncological research, as 1,3,4-oxadiazole analogues have demonstrated potent antiproliferative effects against a broad panel of human cancer cell lines, including leukemia, melanoma, and cancers of the breast, colon, and lung . The mechanism of action for such compounds is often multi-targeted, potentially involving the inhibition of key cancer-associated enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are critical for DNA synthesis and cell proliferation . Beyond oncology, the 1,3,4-oxadiazole core is a promising pharmacophore for infectious disease research. Structural hybrids have shown potent, broad-spectrum antimycobacterial activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis , as well as non-tuberculous mycobacteria, frequently via the inhibition of the essential bacterial cell wall enzyme DprE1 . The molecular design of this compound, which incorporates a lipophilic cyclohexanecarboxamide group, is optimized for drug-like properties. It is predicted to comply with Lipinski's Rule of Five, exhibiting favorable molecular weight, log P, and hydrogen bond donor/acceptor counts for potential good oral bioavailability . Researchers are invited to inquire for detailed availability and pricing. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-8-9-14(10-12(11)2)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPYYUOYVCTZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Structural Overview and Synthetic Targets

N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The substituents at the 2- and 5-positions include a cyclohexanecarboxamide group and a 3,4-dimethylphenyl moiety, respectively. This configuration is associated with enhanced metabolic stability and receptor-binding affinity, as observed in antiproliferative and anticonvulsant analogs.

Preparation Methodologies

Hydrazide Cyclization with Dehydrating Agents

The most widely reported method involves cyclization of cyclohexanecarboxylic acid hydrazide with 3,4-dimethylbenzoyl chloride, followed by dehydration to form the oxadiazole ring.

Step 1: Synthesis of Cyclohexanecarboxylic Acid Hydrazide

Cyclohexanecarboxylic acid methyl ester undergoes nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C, 6–8 h). The intermediate hydrazide is isolated via vacuum filtration and recrystallized from ethanol (yield: 82–88%).

Step 2: Formation of 1,3,4-Oxadiazole Ring

The hydrazide reacts with 3,4-dimethylbenzoyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). The resulting diacylhydrazine is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 h, inducing cyclodehydration. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the target compound as a white solid (mp: 162–164°C; yield: 65–72%).

Reaction Scheme:
$$ \text{Cyclohexanecarbohydrazide} + \text{3,4-Dimethylbenzoyl Chloride} \xrightarrow{\text{POCl}_3} \text{this compound} $$

Multi-Component Ugi-Tetrazole Reaction

A one-pot Ugi-tetrazole reaction enables efficient synthesis by combining cyclohexanecarboxamide, 3,4-dimethylbenzaldehyde, and tert-butyl isocyanide in methanol at 25°C for 24 h. The intermediate tetrazole undergoes thermal cyclization at 120°C in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA), yielding the oxadiazole derivative (yield: 58–64%).

Advantages:

  • Reduced purification steps (single chromatographic purification).
  • Tolerance for diverse substituents via variation of aldehyde and isocyanide components.

Post-Synthetic Modification of Oxadiazole Precursors

Functionalization of preformed 1,3,4-oxadiazoles offers an alternative route:

Amination of 5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-amine

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine reacts with cyclohexanecarbonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. After stirring at 25°C for 12 h, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the target compound (yield: 70–75%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexane), 2.28 (s, 6H, CH₃), 7.25–7.40 (m, 3H, aromatic), 8.10 (s, 1H, NH).
  • MS (ESI): m/z 300.2 [M+H]⁺ (calculated: 299.37).

Purity and Yield Comparison

Method Yield (%) Purity (HPLC) Reaction Time
Hydrazide Cyclization 65–72 98.5 12 h
Ugi-Tetrazole 58–64 97.2 24 h
Post-Synthetic Amination 70–75 99.1 14 h

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Phosphorus oxychloride-mediated cyclization occasionally generates phosphorylated byproducts, necessitating rigorous washing with sodium bicarbonate (NaHCO₃) to neutralize residual POCl₃.

Solvent Selection in Ugi Reactions

Methanol outperforms ethanol in Ugi-tetrazole reactions due to superior solubility of tert-butyl isocyanide, reducing reaction time by 30%.

Industrial Scalability and Environmental Impact

The hydrazide cyclization route is preferred for kilogram-scale production, with a reported process mass intensity (PMI) of 32.5, compared to 45.8 for Ugi protocols. Solvent recovery systems (e.g., distillation of DCM) reduce waste generation by 40%.

化学反应分析

Types of Reactions

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to cell death.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide with key analogs from the evidence, focusing on structural features, physicochemical properties, and functional group impacts.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Functional Groups Source
This compound (Hypothetical) C₁₇H₂₁N₃O₂ 299.37 Not reported 3,4-Dimethylphenyl; cyclohexanecarboxamide Inferred
N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide C₂₁H₂₁N₃O₂ 347.41 Not reported Phenyl; cyclohexanecarboxamide
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (7h) C₁₇H₁₉N₅O₂S₂ 389.49 149–199 Sulfanyl-thiazole; 3,4-dimethylphenyl; propanamide
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f) C₂₁H₁₉ClN₄O₃ 410.85 Not reported 4-Chloro-2-phenoxyphenyl; cyclohexylcarboxamide
3–{[Benzyl(ethyl)amino][5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5i) C₂₆H₂₈N₄O₂ 428.53 Not reported 3,4-Dimethylphenyl; benzyl-ethylamino; benzaldehyde

Key Observations:

Substituent Impact on Physicochemical Properties: The presence of 3,4-dimethylphenyl (as in compound 7h and 5i) correlates with higher molecular weights (389–428 g/mol) compared to simpler phenyl-substituted analogs (347–410 g/mol). Sulfanyl-thiazole moieties (e.g., in 7h) introduce additional hydrogen-bonding sites, which may increase melting points (149–199°C) compared to non-sulfanyl analogs .

Benzyl-ethylamino groups (5i) introduce steric bulk, which may reduce solubility but enhance receptor binding specificity in bioactive contexts .

Spectral Data Trends :

  • Infrared (IR) spectra for oxadiazole derivatives typically show C=O stretching (1650–1750 cm⁻¹) and N–H bending (1500–1600 cm⁻¹) bands, consistent with carboxamide functionalities .
  • ¹H-NMR signals for cyclohexyl protons appear as multiplet peaks near δ 1.2–2.1 ppm, while aromatic protons (e.g., dimethylphenyl) resonate at δ 6.8–7.5 ppm .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide to improve yield and purity?

  • Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by acylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol may reduce side reactions .
  • Temperature control : Maintaining 80–100°C during oxadiazole ring formation minimizes byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., cyclohexane carboxamide integration at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 356.18) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm1^{-1} confirm C=O stretching in the carboxamide group .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 1–13) and incubate at 37°C.
  • Monitor degradation via HPLC at 254 nm. Preliminary data suggest instability at pH <3 (hydrolysis of oxadiazole) and pH >10 (amide bond cleavage) .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound against specific enzyme targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on oxadiazole’s electron-deficient ring and hydrophobic cyclohexane .
  • QSAR modeling : Train models on analogs with known IC50_{50} values; descriptors include logP (lipophilicity) and polar surface area .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical residue interactions .

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

  • Methodology :

  • Assay validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies in cell-based vs. enzymatic assays .
  • Structural analogs : Synthesize derivatives (e.g., replacing dimethylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?

  • Methodology :

  • Animal models : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Bioanalysis : Quantify via LC-MS/MS (LOQ: 1 ng/mL). Preliminary data suggest low oral bioavailability (<20%) due to first-pass metabolism .

Q. How can researchers investigate the compound’s potential off-target effects in complex biological systems?

  • Methodology :

  • Proteome profiling : Use affinity chromatography (immobilized compound) coupled with shotgun proteomics to identify binding partners .
  • CRISPR screening : Perform genome-wide knockout in HEK293 cells to pinpoint synthetic lethal interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。